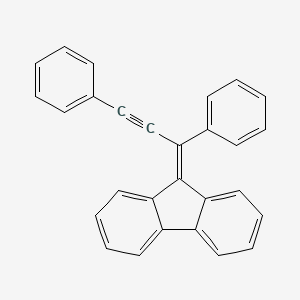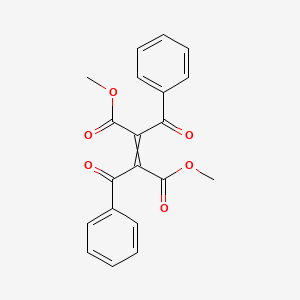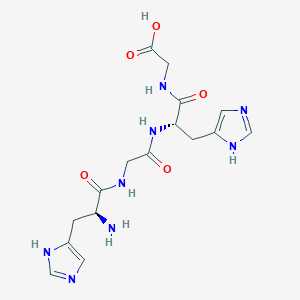
Glycine, L-histidylglycyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, L-histidylglycyl-L-histidyl- is a tripeptide composed of glycine and two L-histidine residues. This compound is known for its role in various biological processes, including protein synthesis and cellular signaling. It is a naturally occurring peptide found in human plasma, saliva, and urine, and has been studied for its potential therapeutic applications in various medical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-histidylglycyl-L-histidyl- typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of glycine and L-histidine to prevent unwanted side reactions. The protected glycine is then coupled with L-histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the initial coupling, the protecting groups are removed, and the resulting dipeptide is further coupled with another L-histidine molecule under similar conditions to form the tripeptide .
Industrial Production Methods
Industrial production of Glycine, L-histidylglycyl-L-histidyl- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently handle the stepwise addition of amino acids. The process is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired tripeptide from any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, L-histidylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of Glycine, L-histidylglycyl-L-histidyl- include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents such as DCC and DIC. The reactions are typically carried out under controlled conditions, including specific pH and temperature settings, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Glycine, L-histidylglycyl-L-histidyl- depend on the type of reaction. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered biological activity. Substitution reactions can produce modified peptides with different functional groups .
Applications De Recherche Scientifique
Glycine, L-histidylglycyl-L-histidyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: This tripeptide is studied for its role in cellular signaling and protein synthesis.
Medicine: Glycine, L-histidylglycyl-L-histidyl- has potential therapeutic applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and intracerebral hemorrhage.
Mécanisme D'action
The mechanism of action of Glycine, L-histidylglycyl-L-histidyl- involves its ability to bind to metal ions such as copper and zinc. This binding reduces the redox activity of these metal ions, preventing oxidative stress and protein aggregation. The tripeptide also interacts with various molecular targets and pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and inflammation regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties and therapeutic potential.
Glycylglycine: A simpler dipeptide used in peptide synthesis studies.
L-histidyl-L-histidine: A dipeptide with similar biological activity but lacking the glycine residue.
Uniqueness
Glycine, L-histidylglycyl-L-histidyl- is unique due to its specific sequence of amino acids, which allows it to effectively bind to metal ions and exert its biological effects. Its ability to prevent protein aggregation and reduce oxidative stress makes it a valuable compound in research and therapeutic applications .
Propriétés
Numéro CAS |
81671-57-0 |
|---|---|
Formule moléculaire |
C16H22N8O5 |
Poids moléculaire |
406.40 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N8O5/c17-11(1-9-3-18-7-22-9)15(28)20-5-13(25)24-12(2-10-4-19-8-23-10)16(29)21-6-14(26)27/h3-4,7-8,11-12H,1-2,5-6,17H2,(H,18,22)(H,19,23)(H,20,28)(H,21,29)(H,24,25)(H,26,27)/t11-,12-/m0/s1 |
Clé InChI |
RDMKAVOPCLTNQY-RYUDHWBXSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


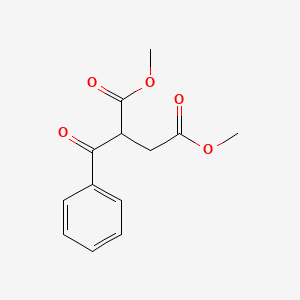
![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

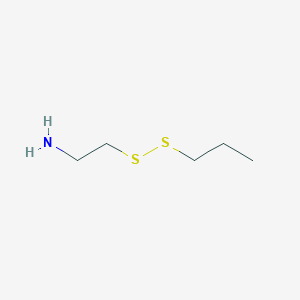
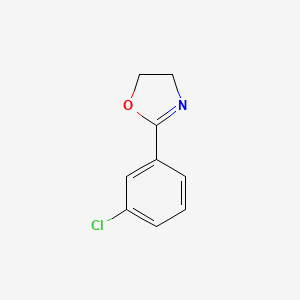
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
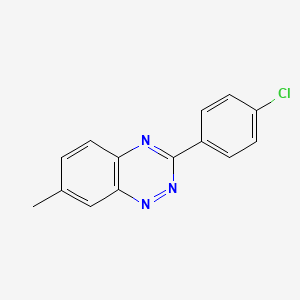
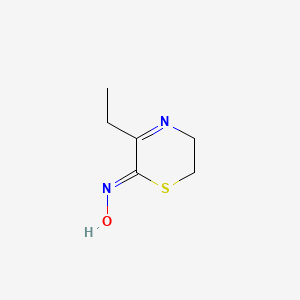
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)


